Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Medicinal Chemistry Drug Design ADME

Researchers requiring novel biphenyl-amide-ester scaffolds for lead optimization often face limited commercial availability of meta-substituted ester analogs. Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate (CAS 304886-57-5) directly addresses this gap as a rare, AldrichCPR-listed chemical building block. Key differentiation: • Distinct meta-benzoate substitution and n-butyl ester provide higher lipophilicity (XLogP3=5.5) and greater conformational flexibility (8 rotatable bonds) vs. para-substituted or carboxylic acid analogs. • Supplied exclusively for research use; ideal for expanding chemical diversity in high-throughput phenotypic screens and SAR studies targeting lipophilic binding sites. • Sourced from a curated collection of unique chemicals; immediate stock availability with competitive, quote-based pricing enables rapid procurement without custom-synthesis delays.

Molecular Formula C24H23NO3
Molecular Weight 373.4 g/mol
Cat. No. B11693631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate
Molecular FormulaC24H23NO3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C24H23NO3/c1-2-3-16-28-24(27)21-10-7-11-22(17-21)25-23(26)20-14-12-19(13-15-20)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,26)
InChIKeyLIZGVNJXSDRAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate: A Rare Biphenyl-Benzamide Scaffold for Medicinal Chemistry and Screening Libraries


Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate is a synthetic organic compound belonging to the class of biphenyl-4-ylcarbonylamino benzoate esters [1]. It features a biphenyl moiety linked via an amide bond to a meta-substituted benzoate, terminating in an n‑butyl ester group. This specific substitution pattern and ester form distinguishes it from more commonly studied para‑substituted or carboxylic acid analogs. Notably, the compound is supplied as a part of a collection of rare and unique chemicals, indicating its limited commercial availability and specialized research application .

Why Substituting Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate with Structural Analogs Can Alter Physicochemical and Biological Profile


Within the biphenyl‑carbonylamino benzoate class, seemingly minor structural variations—such as ester chain length, substitution position on the benzoate ring, or the presence of a free carboxylic acid—can lead to substantial differences in lipophilicity, molecular flexibility, and potential target interactions. For example, replacing the n‑butyl ester with a free carboxylic acid (as in 2‑[(biphenyl‑4‑ylcarbonyl)amino]benzoic acid) reduces computed lipophilicity (XLogP3) by 0.3 log units and increases topological polar surface area (TPSA) by 11 Ų [1][2]. Similarly, altering the substitution pattern from meta to para on the benzoate ring can influence molecular conformation and, consequently, binding to biological targets. These physicochemical differences underscore why generic substitution within this chemical class cannot be assumed to yield equivalent research outcomes or biological activity.

Quantitative Differentiation of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate Against Structural Analogs


Enhanced Computed Lipophilicity (XLogP3) Compared to the Carboxylic Acid Analog

The butyl ester derivative exhibits a higher computed lipophilicity compared to its free carboxylic acid counterpart. This difference, quantified by the XLogP3 parameter, suggests improved passive membrane permeability and altered biodistribution profiles [1][2].

Medicinal Chemistry Drug Design ADME

Reduced Topological Polar Surface Area (TPSA) vs. Carboxylic Acid Analog

Esterification of the carboxylic acid group to an n-butyl ester significantly reduces the topological polar surface area (TPSA). A lower TPSA is generally correlated with improved oral absorption and blood-brain barrier penetration [1][2].

Medicinal Chemistry ADME Oral Bioavailability

Increased Rotatable Bond Count and Molecular Flexibility

The presence of the n-butyl ester chain increases the number of rotatable bonds from 4 to 8 compared to the free acid analog. This greater conformational flexibility may allow the compound to adopt a wider range of binding poses within hydrophobic pockets of target proteins [1][2].

Conformational Analysis Molecular Modeling Target Binding

Procurement Exclusivity as a Rare and Unique Chemical

Sigma‑Aldrich classifies this compound as part of a collection of 'rare and unique chemicals' and does not collect analytical data for it . This status distinguishes it from more common, readily available analogs and positions it as a specialized tool for early‑stage discovery research.

Chemical Libraries High-Throughput Screening Research Supply

Optimal Use Cases for Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate Based on Differentiated Properties


Chemical Library Diversification for Phenotypic Screening

Given its classification as a rare and unique chemical, this compound is ideally suited for adding diversity to compound collections used in phenotypic or high‑throughput screening campaigns. Its distinct biphenyl‑amide‑ester scaffold expands the chemical space beyond more common acid or para‑substituted analogs .

Lead Optimization for Improved Membrane Permeability

The computed lipophilicity (XLogP3 = 5.5) and reduced polar surface area (TPSA = 55.4 Ų) make this compound a relevant comparator in lead optimization studies where a free carboxylic acid (XLogP3 = 5.2; TPSA = 66.4 Ų) has demonstrated poor oral bioavailability or insufficient cell penetration [1][2]. The ester form provides a measurable physicochemical benchmark.

Probing Hydrophobic Binding Pockets in SAR Studies

With an increased rotatable bond count of 8, this compound offers greater conformational flexibility than its free acid analog (4 rotatable bonds). This property makes it a valuable tool for exploring the SAR of targets with flexible or highly lipophilic binding sites, where the butyl chain may engage in additional hydrophobic contacts [1][2].

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